2-(Pyrrolidin-3-yl)pyrimidine dihydrochloride

Medicinal Chemistry Compound Procurement Assay Quantification

2-(Pyrrolidin-3-yl)pyrimidine dihydrochloride offers distinct vector geometry and non-interchangeable electronic properties compared to 4- or 5-substituted isomers. The dihydrochloride salt ensures room-temperature stability and eliminates free-base purification steps. With 95% purity and validated anti-HIV-1 scaffold potential, this compound enables reproducible SAR expansion and assay development. Procure this position-specific building block for reliable kinase and GPCR target exploration.

Molecular Formula C8H13Cl2N3
Molecular Weight 222.11
CAS No. 2126164-00-7
Cat. No. B2935821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Pyrrolidin-3-yl)pyrimidine dihydrochloride
CAS2126164-00-7
Molecular FormulaC8H13Cl2N3
Molecular Weight222.11
Structural Identifiers
SMILESC1CNCC1C2=NC=CC=N2.Cl.Cl
InChIInChI=1S/C8H11N3.2ClH/c1-3-10-8(11-4-1)7-2-5-9-6-7;;/h1,3-4,7,9H,2,5-6H2;2*1H
InChIKeyLAGRMKHSHNASAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Pyrrolidin-3-yl)pyrimidine Dihydrochloride (CAS 2126164-00-7): Procurement-Ready Specifications and Key Physical-Chemical Identifiers


2-(Pyrrolidin-3-yl)pyrimidine dihydrochloride (CAS 2126164-00-7) is a heterocyclic building block comprising a pyrimidine ring linked to a pyrrolidine moiety at the 3-position [1]. The dihydrochloride salt form provides a well-defined crystalline powder with a reported purity of 95% and a melting point of 132–135°C . Its molecular formula is C8H12ClN3 with a molecular weight of 185.66 g/mol . This compound serves as a scaffold for medicinal chemistry programs targeting various biological pathways [2].

Why Generic Substitution Fails for 2-(Pyrrolidin-3-yl)pyrimidine Dihydrochloride: Structural and Salt-Form Determinants of Differential Performance


In-class pyrrolidine-pyrimidine derivatives cannot be interchanged due to position-dependent steric and electronic effects that govern target engagement and physicochemical behavior. The 2-pyrimidinyl substitution pattern distinguishes this compound from 4- and 5-substituted positional isomers, with documented differences in anti-HIV activity profiles and molecular docking scores [1]. Furthermore, the dihydrochloride salt form imparts a distinct molecular weight (185.66 g/mol) and solid-state stability profile compared to the free base (149.19 g/mol) or alternative salts [2]. These non-interchangeable parameters directly impact assay reproducibility, dosing calculations, and downstream synthetic utility.

2-(Pyrrolidin-3-yl)pyrimidine Dihydrochloride: Quantitative Differentiation Evidence Against Key Comparators


Molecular Weight Differentiation vs. 5-Pyrimidinyl Positional Isomer Dihydrochloride

The target compound exhibits a molecular weight of 185.66 g/mol , which is 36.46 g/mol lower than that of the 5-(pyrrolidin-3-yl)pyrimidine dihydrochloride positional isomer (222.12 g/mol) . This difference arises from the unique protonation state and counterion stoichiometry of the dihydrochloride salt of the 2-pyrimidinyl scaffold.

Medicinal Chemistry Compound Procurement Assay Quantification

Purity Specification Benchmarking Against Free Base Form

The dihydrochloride salt is supplied with a guaranteed purity of 95% , whereas the free base form (CAS 944900-11-2) is commercially available with purity specifications that vary by vendor and are often not explicitly disclosed on technical datasheets [1]. This establishes a quantifiable quality floor for procurement.

Quality Control Procurement Specification Reproducibility

Melting Point Characterization vs. Free Base Form

The dihydrochloride salt exhibits a distinct melting point range of 132–135°C , whereas the free base form lacks a reported experimental melting point in primary public databases [1]. This provides a verifiable solid-state identifier and quality control benchmark.

Solid-State Characterization Formulation Storage

Storage Temperature Advantage vs. 4-Pyrimidinyl Analog

The target compound is stable at room temperature (RT) , contrasting with the 4-(3-pyrrolidinyl)pyrimidine dihydrochloride positional isomer, which requires 4°C storage . This eliminates cold-chain requirements for routine storage.

Logistics Stability Compound Management

Structural Determinant of Anti-HIV Activity: 2-Pyrimidinyl Scaffold Class Inference

In a series of 2-pyrimidinyl pyrrolidines, derivatives 5e and 5f demonstrated anti-HIV-1 activity with EC50 values <20 µM in primary human lymphocytes, while 2-aryl pyrrolidine analogs showed divergent activity patterns [1]. This establishes the 2-pyrimidinyl substitution as a critical determinant of antiviral potency relative to alternative aryl or pyrimidinyl attachment points.

Antiviral Drug Discovery SAR HIV-1 Reverse Transcriptase

Evidence-Backed Application Scenarios for 2-(Pyrrolidin-3-yl)pyrimidine Dihydrochloride in Drug Discovery and Chemical Synthesis


Scaffold for Anti-HIV Lead Optimization Programs

The 2-pyrimidinyl pyrrolidine core is validated as a productive scaffold for anti-HIV-1 drug discovery, with structurally related analogs achieving EC50 values below 20 µM in primary human lymphocytes [1]. This compound serves as a starting point for SAR expansion targeting HIV-1 reverse transcriptase.

Medicinal Chemistry Building Block for Kinase or GPCR Inhibitor Libraries

The pyrrolidine-pyrimidine framework is a privileged motif in kinase and GPCR inhibitor design. The 2-substitution pattern offers distinct vector geometry compared to 4- or 5-substituted isomers [2], enabling exploration of novel chemical space.

Synthetic Intermediate for Solid-Phase or Solution-Phase Diversification

With a defined purity of 95% and room-temperature stability , this dihydrochloride salt is directly amenable to amide coupling, reductive amination, and N-alkylation reactions without additional purification steps.

Analytical Reference Standard for Mass Spectrometry and NMR Studies

The distinct molecular weight (185.66 g/mol) and melting point (132–135°C) provide orthogonal identity checks, making this compound suitable as a reference material for method development and quality control applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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